

Environmental Fate and Impact of 2-Nitrotoluene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nitrotoluene

Cat. No.: B074249

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and impact of **2-nitrotoluene**. The information presented is intended to support environmental risk assessments and inform research and development activities where this compound may be used or encountered.

Physicochemical Properties

Understanding the fundamental physicochemical properties of **2-nitrotoluene** is crucial for predicting its behavior and transport in the environment. These properties dictate its partitioning between air, water, soil, and biota.

Property	Value	Reference
Molecular Formula	C ₇ H ₇ NO ₂	[1]
Molecular Weight	137.14 g/mol	[1]
Appearance	Pale yellow liquid	[2]
Melting Point	-9.5 °C (β-form, unstable), -2.9 °C (α-form, stable)	[3]
Boiling Point	221.7 - 225 °C	[3]
Vapor Pressure	0.188 mm Hg at 20 °C	[4]
Water Solubility	652 mg/L at 30 °C	[4] [5]
Log Octanol-Water Partition Coefficient (Log K _{ow})	2.30	[4]
Henry's Law Constant	1.25 x 10 ⁻⁵ atm·m ³ /mol	[4] [6]
Soil Organic Carbon-Water Partitioning Coefficient (K _{oc})	420 (estimated)	[4]

Environmental Fate

The environmental fate of **2-nitrotoluene** is governed by a combination of transport and transformation processes.

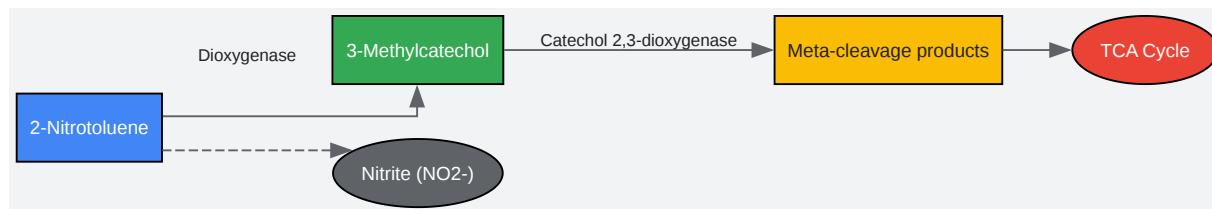
Transport and Partitioning

Atmosphere: With a moderate vapor pressure and a Henry's Law constant of 1.25 x 10⁻⁵ atm·m³/mol, **2-nitrotoluene** can volatilize from water and moist soil surfaces[\[4\]](#)[\[6\]](#). Once in the atmosphere, it is expected to exist predominantly in the vapor phase[\[4\]](#).

Water: In aquatic systems, **2-nitrotoluene** is slightly soluble in water[\[3\]](#)[\[4\]](#). Due to its moderate soil absorption coefficient, it is not expected to strongly adsorb to suspended solids and sediment[\[4\]](#). Volatilization is considered a minor removal mechanism from water bodies[\[4\]](#).

Soil: **2-nitrotoluene** is predicted to have moderate mobility in soil, based on an estimated soil absorption coefficient (Koc) of 420[4]. This suggests a potential for leaching into groundwater. Volatilization from moist soil can occur, but it is not expected from dry soil[4].

Abiotic Degradation


Photodegradation: **2-nitrotoluene** absorbs UV light, making it susceptible to photochemical degradation in both the atmosphere and water[4]. In the atmosphere, it is degraded by reacting with photochemically produced hydroxyl radicals, with an estimated half-life of 23 to 42 days[4]. The major photolysis products in the atmosphere are 2-methyl-6-nitrophenol and 2-methyl-4-nitrophenol[4].

Hydrolysis: Chemical hydrolysis is not considered an important environmental fate process for **2-nitrotoluene**[4].

Biodegradation

Biodegradation is a significant pathway for the environmental degradation of **2-nitrotoluene**, particularly under aerobic conditions. Several bacterial strains have been identified that can utilize **2-nitrotoluene** as a sole source of carbon, nitrogen, and energy.

The primary aerobic biodegradation pathway involves an initial dioxygenase attack, leading to the formation of 3-methylcatechol and the release of nitrite[7][8]. The 3-methylcatechol is then further degraded via the meta-cleavage pathway[7][8].

[Click to download full resolution via product page](#)

Aerobic biodegradation pathway of **2-nitrotoluene**.

Under anaerobic conditions, the degradation of **2-nitrotoluene** is generally slower, with estimated half-lives of 300 days in soil and 3014 days in sediment[4].

Ecotoxicity

2-Nitrotoluene exhibits toxicity to a range of aquatic organisms. The available data on its acute and chronic toxicity are summarized below.

Organism	Test Type	Endpoint	Value (mg/L)	Reference
Fish				
Pimephales promelas (Fathead minnow)	96-hour acute	LC50	34.6 - 39.9	[9]
Oryzias latipes (Japanese medaka)	96-hour acute	LC50	7.0	[9]
Oryzias latipes (Japanese medaka)	28-day chronic	NOEC	1.9	[7]
Poecilia reticulata (Guppy)	96-hour acute	LC50	18	[9]
Brachydanio rerio (Zebrafish)	96-hour acute	LC50	64.9	[9]
Invertebrates				
Daphnia magna (Water flea)	48-hour acute	EC50	5.4	
Algae				
Pseudokirchnerie lla subcapitata	72-hour growth inhibition	EC50	Not available	
Microorganisms				
Vibrio fischeri (Photobacterium phosphoreum)	15-minute acute	EC50	1.85	[9]

Bioaccumulation

The potential for a chemical to accumulate in living organisms is a key consideration in environmental risk assessment.

Parameter	Value	Species	Reference
Bioconcentration Factor (BCF)	Low potential	Not specified	[4]

The low octanol-water partition coefficient (Log Kow = 2.30) suggests a low potential for bioaccumulation in aquatic organisms[\[4\]](#).

Experimental Protocols

The following sections outline the general principles and methodologies for key experiments used to determine the environmental fate and impact of **2-nitrotoluene**. These are based on standard international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Biodegradation Studies

Objective: To determine the rate and extent of microbial degradation of **2-nitrotoluene** in a given environmental matrix (e.g., water, soil).

General Protocol (based on OECD Guideline 301):

- Inoculum: A microbial inoculum is prepared from a relevant environmental source, such as activated sludge, soil, or surface water. For enhanced degradation studies, specific bacterial strains known to degrade **2-nitrotoluene**, such as *Pseudomonas* sp., can be used[\[7\]\[8\]](#).
- Test System: The test is typically conducted in a liquid medium containing mineral salts and **2-nitrotoluene** as the sole carbon and energy source.
- Incubation: The test systems are incubated under controlled aerobic conditions (temperature, agitation).
- Analysis: The concentration of **2-nitrotoluene** is measured at regular intervals using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV

detection[4]. The formation of metabolites, like 3-methylcatechol, and the release of nitrite can also be monitored to elucidate the degradation pathway[7].

- Data Analysis: The rate of biodegradation is determined by the disappearance of the parent compound over time.

Workflow for a **2-nitrotoluene** biodegradation experiment.

Soil Sorption/Desorption Studies

Objective: To determine the extent to which **2-nitrotoluene** partitions between the soil and water phases.

General Protocol (based on OECD Guideline 106):

- Soil Selection: A range of characterized soils with varying organic carbon content, clay content, and pH are used.
- Equilibration: A known mass of soil is equilibrated with a solution of **2-nitrotoluene** of a known concentration in a batch system.
- Separation: After an equilibration period, the solid and liquid phases are separated by centrifugation.
- Analysis: The concentration of **2-nitrotoluene** remaining in the aqueous phase is measured by HPLC[6].
- Calculation: The amount of **2-nitrotoluene** sorbed to the soil is calculated by the difference between the initial and final aqueous concentrations. The soil-water distribution coefficient (K_d) and the soil organic carbon-water partitioning coefficient (K_{oc}) are then determined.

Ecotoxicity Testing

Objective: To determine the toxic effects of **2-nitrotoluene** on representative aquatic organisms.

General Protocol (based on OECD Guidelines 202 and 203 for Daphnia and Fish acute toxicity, respectively):

- **Test Organisms:** Cultured organisms of a specific age and life stage are used (e.g., *Daphnia magna*, *Pimephales promelas*).
- **Exposure:** The organisms are exposed to a range of concentrations of **2-nitrotoluene** in a static or semi-static system for a defined period (e.g., 48 hours for *Daphnia*, 96 hours for fish).
- **Observation:** The number of immobilized or dead organisms is recorded at specific time points.
- **Data Analysis:** The concentration that causes an effect (e.g., immobilization or mortality) in 50% of the test population (EC50 or LC50) is calculated using statistical methods.

Conclusion

2-Nitrotoluene is a chemical with moderate persistence in the environment. Its fate is primarily driven by volatilization to the atmosphere followed by photodegradation, and by microbial degradation in soil and water. It exhibits moderate mobility in soil with a potential for groundwater contamination. Ecotoxicological data indicate that **2-nitrotoluene** is toxic to aquatic organisms. This technical guide provides a foundational understanding of the environmental behavior and impact of **2-nitrotoluene** to aid in risk assessment and guide further research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. Effect of soil organic matter chemistry on sorption of trinitrotoluene and 2,4-dinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Degradation of 2,4,6-Trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shop.fera.co.uk [shop.fera.co.uk]

- 5. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 6. epa.gov [epa.gov]
- 7. Biodegradation of 2,4-dinitrotoluene by a Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oecd.org [oecd.org]
- 9. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- To cite this document: BenchChem. [Environmental Fate and Impact of 2-Nitrotoluene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074249#environmental-fate-and-impact-of-2-nitrotoluene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com